molecular formula C7H9F3N2O B10912968 [5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol

[5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B10912968
M. Wt: 194.15 g/mol
InChI Key: BEWZPKYQBUIASF-UHFFFAOYSA-N
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Description

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanol: is a chemical compound with the following structure:

CH3C(OH)N(H)C(F3)C(H3)=N\text{CH}_3 - \text{C}(\text{OH}) - \text{N}(\text{H}) - \text{C}(\text{F}_3) - \text{C}(\text{H}_3) = \text{N} CH3​−C(OH)−N(H)−C(F3​)−C(H3​)=N

It contains a pyrazole ring substituted with a methyl group, a trifluoroethyl group, and a hydroxymethyl group. The compound’s molecular weight is approximately 200.59 g/mol .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 2,2,2-trifluoroethanol under appropriate conditions. The hydroxymethyl group is introduced during this step.

Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes to obtain the desired compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Substitution: The trifluoroethyl group can be substituted by other nucleophiles.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or alkoxides.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It may serve as a pharmacophore or ligand in drug discovery.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It could interact with cellular targets, enzymes, or receptors, influencing biological processes.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C7H9F3N2O/c1-5-6(3-13)2-11-12(5)4-7(8,9)10/h2,13H,3-4H2,1H3

InChI Key

BEWZPKYQBUIASF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)CO

Origin of Product

United States

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